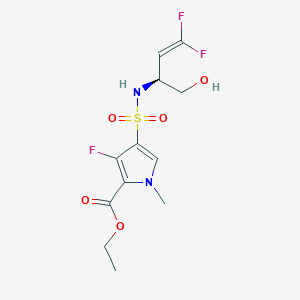
Rel-(1R,2R)-2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1R,2R)-2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)cyclopentan-1-ol is a complex organic compound that features a cyclopentanol core with a quinoline derivative attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)cyclopentan-1-ol typically involves multi-step organic reactions. One possible route could involve the initial formation of the quinoline derivative, followed by its attachment to the cyclopentanol core through a series of coupling reactions. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,2R)-2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclopentanol core can be oxidized to form a ketone.
Reduction: The quinoline derivative can be reduced to form different hydrogenated products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including factors like temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a cyclopentanone derivative, while reduction could produce a fully hydrogenated quinoline-cyclopentanol compound.
Scientific Research Applications
Chemistry
In chemistry, Rel-(1R,2R)-2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)cyclopentan-1-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound might be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with biological targets, its pharmacokinetic properties, and its potential therapeutic applications.
Medicine
In medicine, this compound could be explored for its potential as a drug candidate. Its structure suggests it might interact with specific enzymes or receptors, making it a candidate for drug development in areas such as oncology, neurology, or infectious diseases.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique properties might make it suitable for applications in fields such as polymer science, nanotechnology, or catalysis.
Mechanism of Action
The mechanism of action of Rel-(1R,2R)-2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)cyclopentan-1-ol would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Rel-(1R,2R)-2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)cyclopentan-1-ol might include other quinoline derivatives or cyclopentanol derivatives. Examples could be:
- 2-(6-methylquinolin-1-yl)cyclopentan-1-ol
- 2-(3,4-dihydroquinolin-1-yl)cyclopentan-1-ol
Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry and the presence of both the quinoline and cyclopentanol moieties. This unique structure could confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H21NO |
|---|---|
Molecular Weight |
231.33 g/mol |
IUPAC Name |
(1R,2R)-2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C15H21NO/c1-11-7-8-13-12(10-11)4-3-9-16(13)14-5-2-6-15(14)17/h7-8,10,14-15,17H,2-6,9H2,1H3/t14-,15-/m1/s1 |
InChI Key |
MDZOWRWTYLRYDD-HUUCEWRRSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)N(CCC2)[C@@H]3CCC[C@H]3O |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C3CCCC3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(E)-2-(4-chlorophenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362537.png)


![6-(3,4-Diethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362565.png)
![(S)-6'-chloro-5-(((1R,2R)-2-((S)-1-hydroxyallyl)cyclobutyl)methyl)-3',4,4',5-tetrahydro-2H,2'H-spiro[benzo[b][1,4]oxazepine-3,1'-naphthalene]-7-carboxylic acid](/img/structure/B13362568.png)



![6-[(E)-2-(2-methoxyphenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362608.png)

![6-(3-Chlorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362626.png)
![6-[2-(3,4-Dimethoxyphenyl)vinyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362627.png)

![6-(3-Ethoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362637.png)
